TPT197 HCl
Description
TPT197 HCl is a thiophene thiourea derivative with a molecular weight of 197.28 (free base form) and the molecular formula C₇H₇N₃S₂ . The compound is available in hydrochloride (HCl) salt form, which enhances its solubility and stability for experimental applications. Storage recommendations include maintaining the powder at -20°C for long-term preservation and dissolved formulations at -80°C for up to one year .
TPT197 HCl belongs to a class of thiophene-based thiourea derivatives, which are structurally characterized by a sulfur-containing aromatic ring (thiophene) linked to a thiourea moiety.
Properties
Molecular Formula |
C7H7N3S2 |
|---|---|
Molecular Weight |
197.28 |
Appearance |
white to off-white solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on available evidence:
Structural Analogues
TPT197 HCl is part of a broader family of thiophene thiourea derivatives, including TPT-172 and TPT-260, which share its core scaffold but differ in molecular weight and substituents .
| Compound | Molecular Weight | Molecular Formula | Key Features |
|---|---|---|---|
| TPT197 HCl | 197.28 | C₇H₇N₃S₂ | Thiophene-thiourea derivative, HCl salt |
| TPT-172 | Not reported | Not reported | Structural analogue, likely modified substituents |
| TPT-260 | Not reported | Not reported | Higher molecular weight variant |
Functional Analogues: Antiemetic Agents
Though unrelated structurally, ondansetron HCl, granisetron HCl, and palonosetron HCl provide a framework for comparing HCl salt formulations in clinical settings. These antiemetics are used to prevent postoperative nausea and vomiting (PONV) and highlight the importance of pharmacokinetic optimization via salt forms:
- Efficacy: In a clinical study, palonosetron HCl demonstrated superior PONV control (72-hour complete response rate: 88%) compared to ondansetron HCl (64%) and granisetron HCl (68%) .
- Side Effects : All three compounds showed comparable safety profiles, with minimal sedation or QT prolongation .
| Compound | Dose | 24-Hour PONV Control | Rescue Medication Needed |
|---|---|---|---|
| Palonosetron HCl | 0.075 mg IV | 92% | 8% |
| Ondansetron HCl | 8 mg IV | 76% | 24% |
| Granisetron HCl | 2.5 mg IV | 80% | 20% |
Data adapted from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
